4,5-Dipropylbenzene-1,2-diamine
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Overview
Description
4,5-Dipropylbenzene-1,2-diamine is an organic compound with the molecular formula C12H20N2 It belongs to the class of aromatic diamines, which are characterized by the presence of two amine groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dipropylbenzene-1,2-diamine typically involves the nitration of a suitable precursor, followed by reduction. One common method starts with the nitration of 4,5-dipropylbenzene to form 4,5-dipropyl-1,2-dinitrobenzene. This intermediate is then reduced using a reducing agent such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,5-Dipropylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
4,5-Dipropylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4,5-Dipropylbenzene-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar structural features but different substituents.
m-Phenylenediamine: Another isomer with amine groups in different positions on the benzene ring.
p-Phenylenediamine: A compound with amine groups in the para position, leading to different chemical properties .
Uniqueness
4,5-Dipropylbenzene-1,2-diamine is unique due to the presence of propyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
86723-72-0 |
---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4,5-dipropylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-5-9-7-11(13)12(14)8-10(9)6-4-2/h7-8H,3-6,13-14H2,1-2H3 |
InChI Key |
HBJLHTFCCXBIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1CCC)N)N |
Origin of Product |
United States |
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